molecular formula C25H28N2O4 B13914962 Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B13914962
M. Wt: 420.5 g/mol
InChI Key: GOWIPYNBLFSNHL-UHFFFAOYSA-N
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Description

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an isoxazole ring, and a diphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate typically involves multiple steps, including the formation of the isoxazole ring and the piperidine ring. One common method involves the reaction of 3,3-diphenylpropylamine with an appropriate isoxazole precursor under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperidine or isoxazole rings are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-Piperidinecarboxylic acid derivatives
  • Isoxazole-containing compounds
  • Diphenylpropyl-substituted molecules

Uniqueness

Methyl 4-(4-(3,3-diphenylpropyl)-3-oxo-2,3-dihydroisoxazol-5-yl)piperidine-1-carboxylate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

methyl 4-[4-(3,3-diphenylpropyl)-3-oxo-1,2-oxazol-5-yl]piperidine-1-carboxylate

InChI

InChI=1S/C25H28N2O4/c1-30-25(29)27-16-14-20(15-17-27)23-22(24(28)26-31-23)13-12-21(18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-11,20-21H,12-17H2,1H3,(H,26,28)

InChI Key

GOWIPYNBLFSNHL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)N1CCC(CC1)C2=C(C(=O)NO2)CCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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